Introduction: The Significance of the Indole Scaffold
Introduction: The Significance of the Indole Scaffold
An In-depth Technical Guide to the Core Properties of 3-Methyl-2-phenyl-1H-indole for Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Among the vast family of indole derivatives, 3-Methyl-2-phenyl-1H-indole emerges as a particularly compelling starting point for drug discovery. Its rigid, planar structure, combined with the specific steric and electronic contributions of the methyl and phenyl groups, provides a unique three-dimensional framework for molecular recognition. This guide offers a technical deep-dive into the fundamental properties, synthesis, and therapeutic potential of this scaffold, providing researchers with the foundational knowledge required for its effective application in modern drug development programs.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties govern solubility, absorption, distribution, metabolism, and excretion (ADME), directly influencing bioavailability and efficacy.
Chemical Identifiers and Molecular Structure
Physicochemical Data Summary
The following table summarizes the key quantitative properties of 3-Methyl-2-phenyl-1H-indole, crucial for experimental design and computational modeling.
| Property | Value | Source(s) |
| Melting Point | 91.5 - 92 °C | [4][5] |
| Boiling Point | 377.9 °C at 760 mmHg | [4] |
| Density | 1.129 g/cm³ | [4] |
| Flash Point | 166.6 °C | [4] |
| Refractive Index | 1.662 | [4] |
| Vapor Pressure | 1.42E-05 mmHg at 25°C | [4] |
| XLogP3 | 4.1 | [2] |
PART 2: Synthesis and Characterization
The accessibility of a chemical scaffold is a critical factor in its utility for drug discovery. 3-Methyl-2-phenyl-1H-indole is readily synthesized via the classic Fischer indole synthesis, a reliable and scalable method.
The Fischer Indole Synthesis: A Proven Methodology
The Fischer indole synthesis, discovered in 1883, is a robust chemical reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6] This reaction remains a cornerstone of heterocyclic chemistry and is frequently employed for preparing substituted indoles.[7][8]
The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[6][9] A critical[10][10]-sigmatropic rearrangement, followed by the elimination of ammonia under acid catalysis, leads to the formation of the aromatic indole ring.[6][8]
Caption: Fischer Indole Synthesis Workflow for 3-Methyl-2-phenyl-1H-indole.
Experimental Protocol: Synthesis of 3-Methyl-2-phenyl-1H-indole (9a)
This protocol is adapted from established procedures for the Fischer indole synthesis.[11][12]
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1.3 g, 0.01 mol) and phenylhydrazine hydrochloride (0.01 mol).
-
Solvent and Catalyst Addition : Add glacial acetic acid (30 mL) to the flask. Acetic acid serves as both the solvent and the acidic catalyst required for the reaction.[6]
-
Reaction Execution : Heat the mixture under reflux for 10 hours. The elevated temperature is necessary to overcome the activation energy for the rearrangement and cyclization steps.[13]
-
Workup and Isolation : After cooling the reaction mixture to room temperature, pour it into ice-cold water. This causes the organic product to precipitate out of the aqueous solution.
-
Purification : Collect the separated solid by filtration, dry it, and recrystallize from acetone to yield the pure 3-Methyl-2-phenyl-1H-indole.[11]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the confirmed structure of 3-Methyl-2-phenyl-1H-indole.
| Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | (DMSO-d₆) δ 11.19 (s, 1H, NH, D₂O exchangeable); δ 7.70 (d, 2H, phenyl H-2, H-6); δ 7.56-7.35 (m, 6H, other aromatic H); δ 2.44 (s, 3H, CH₃). The singlet at 11.19 ppm is characteristic of the indole N-H proton. The singlet at 2.44 ppm confirms the methyl group at the C3 position. | [11] |
| ¹³C NMR | (DMSO-d₆) δ 136.38, 134.19, 133.55, 129.85, 129.16, 127.95, 127.43, 122.01, 119.03, 118.88, 111.48, 107.22 (Aromatic Cs); δ 10.30 (CH₃). The signal at 10.30 ppm corresponds to the C3-methyl carbon. | [11][14] |
| IR (KBr) | 3331 cm⁻¹ (N-H stretch); 3023 cm⁻¹ (Aromatic C-H stretch); 2924 cm⁻¹ (Aliphatic C-H stretch). The strong, sharp peak at 3331 cm⁻¹ is definitive for the N-H bond of the indole ring. | [5][11] |
| Mass Spec (EI) | m/z 207 (M⁺, 100%); 206 (M-1, 89.24%). The molecular ion peak at m/z 207 confirms the molecular weight. The prominent M-1 peak is characteristic of indoles, resulting from the loss of a hydrogen atom. | [2][3][11] |
PART 3: Applications in Drug Discovery
The true value of 3-Methyl-2-phenyl-1H-indole lies in its proven utility as a scaffold for developing potent and selective therapeutic agents. Its structure has been successfully exploited to create candidates for both anti-inflammatory and anticancer therapies.
As a Scaffold for Anti-inflammatory Agents (COX Inhibitors)
Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which is itself an indole derivative, function by inhibiting cyclooxygenase (COX) enzymes.[11] Researchers have successfully used 3-Methyl-2-phenyl-1H-indole as a template to design novel indomethacin analogs with potent anti-inflammatory and analgesic properties.[11][12]
The core hypothesis is that by modifying substituents on the indole's nitrogen (position 1) and the phenyl ring, one can modulate the inhibitory activity and selectivity against COX-1 and COX-2 isoforms. For instance, the synthesis of 1-benzoyl and 1-benzyl derivatives of this scaffold has yielded compounds with significant anti-inflammatory activity, in some cases comparable to indomethacin.[11]
Caption: The 3-Methyl-2-phenyl-1H-indole as a versatile "privileged scaffold".
As a Scaffold for Anticancer Agents (Topoisomerase II Inhibitors)
The 3-Methyl-2-phenyl-1H-indole scaffold has also been identified as a promising starting point for the development of anticancer drugs.[10] A series of derivatives were prepared and evaluated for their antiproliferative effects on several human tumor cell lines, including HeLa (cervix adenocarcinoma) and A2780 (ovarian carcinoma).[10]
Mechanism of Action : The most potent compounds from these studies were found to act as inhibitors of human DNA topoisomerase II (Topo II).[10] Topo II is a critical enzyme that manages DNA tangles and supercoils during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death) in cancer cells. A strong correlation was observed between the antiproliferative effect of the indole derivatives and their ability to inhibit Topo II, validating the mechanism of action.[10] The most potent derivative was shown to induce the apoptosis pathway, highlighting the therapeutic potential of this scaffold in oncology.[10]
Conclusion
3-Methyl-2-phenyl-1H-indole is more than a simple heterocyclic compound; it is a validated, high-potential scaffold for medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, combined with its well-characterized physicochemical and spectroscopic properties, makes it an accessible and attractive starting point for library synthesis. The demonstrated success in developing potent anti-inflammatory (COX inhibitors) and anticancer (Topoisomerase II inhibitors) agents from this core structure underscores its "privileged" status. For researchers and drug development professionals, 3-Methyl-2-phenyl-1H-indole represents a fertile ground for the discovery of next-generation therapeutics.
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